molecular formula C16H15FO2 B8569199 1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene CAS No. 688348-46-1

1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene

Cat. No.: B8569199
CAS No.: 688348-46-1
M. Wt: 258.29 g/mol
InChI Key: BXIQOACOSDGVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene is a useful research compound. Its molecular formula is C16H15FO2 and its molecular weight is 258.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

688348-46-1

Molecular Formula

C16H15FO2

Molecular Weight

258.29 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethenyl]-3,5-dimethoxybenzene

InChI

InChI=1S/C16H15FO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,1-2H3

InChI Key

BXIQOACOSDGVBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3,5-dimethoxybenzyl)triphenylphosphonium bromide (300 mg, 0.6 mM), 4-fluorobenzaldehyde (133 mg, 1.07 mM), catalytic amounts of 18 crown-6 in DCM was added 1.5 mL of 50% solution of NaOH. The reaction was stirred for 5 h and water was added. The water phase was extracted with ethyl acetate and the organic phase was combined. The crude product was purified through flash chromatography eluting with hexanes/ethyl acetate (98:2).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
133 mg
Type
reactant
Reaction Step One
[Compound]
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.